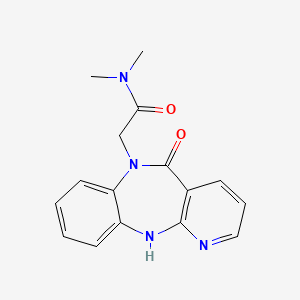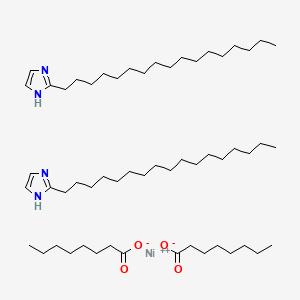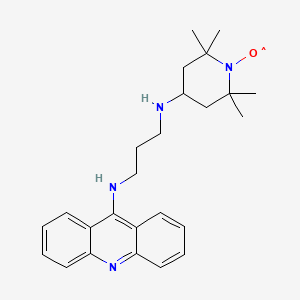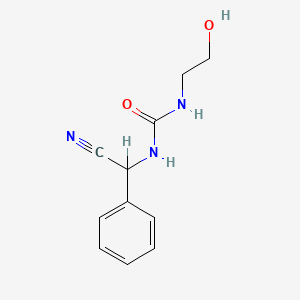![molecular formula C9H12N2O6 B12805851 1-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12805851.png)
1-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine is a naturally occurring nucleoside that plays a crucial role in various physiological processes within the human body. It is a component of ribonucleic acid, which is responsible for protein synthesis and gene expression . Uridine consists of a sugar molecule, ribose, bonded to a nitrogenous base, uracil . This unique structure allows uridine to participate in the formation of ribonucleic acid, where it pairs with adenine through hydrogen bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Uridine can be synthesized through several methods. One common method involves the decarboxylation of orotidylate, catalyzed by orotidylate decarboxylase . Another method involves the combination of orotate with 5-phosphoribosyl-1-pyrophosphate to form orotidylate, which is then decarboxylated to produce uridine .
Industrial Production Methods: In industrial settings, uridine is often produced through fermentation processes involving microorganisms such as Streptomyces citricolor . The culture supernatants from these microorganisms are then processed to isolate and purify uridine .
Analyse Des Réactions Chimiques
Types of Reactions: Uridine undergoes various chemical reactions, including:
Oxidation: Uridine can be oxidized to form uracil and ribose.
Reduction: Reduction of uridine can lead to the formation of dihydrouridine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and amines are used for substitution reactions.
Major Products:
Oxidation: Uracil and ribose.
Reduction: Dihydrouridine.
Substitution: Various uridine derivatives with antimicrobial and anticancer properties.
Applications De Recherche Scientifique
Uridine has a wide range of scientific research applications, including:
Mécanisme D'action
Uridine is one of the five standard nucleosides that make up nucleic acids. The other nucleosides are adenosine, thymidine, cytidine, and guanosine . While all these nucleosides play crucial roles in nucleic acid formation, uridine is unique in its involvement in ribonucleic acid and its specific functions in neurotransmitter regulation and neuroprotection .
Comparaison Avec Des Composés Similaires
Adenosine: Involved in energy transfer and signal transduction.
Thymidine: Found in deoxyribonucleic acid and involved in DNA replication.
Cytidine: Plays a role in the formation of ribonucleic acid and deoxyribonucleic acid.
Guanosine: Involved in signal transduction and protein synthesis.
Uridine’s unique structure and functions make it an essential component for maintaining overall well-being and cognitive function.
Propriétés
Formule moléculaire |
C9H12N2O6 |
|---|---|
Poids moléculaire |
244.20 g/mol |
Nom IUPAC |
1-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4?,6-,7-,8?/m1/s1 |
Clé InChI |
DRTQHJPVMGBUCF-DHRBYNEYSA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)C2[C@@H]([C@@H](C(O2)CO)O)O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)









